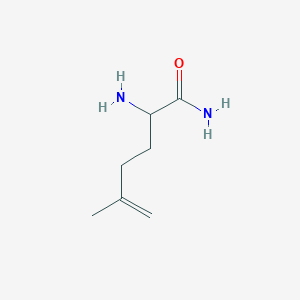![molecular formula C9H10BrN3O2 B13297506 5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B13297506.png)
5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid is a heterocyclic organic compound that features a bromine atom, a cyclopropyl group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid typically involves the following steps:
Cyclopropylation: The cyclopropyl group is introduced via cyclopropanation reactions, often using cyclopropylcarbinol or cyclopropylmethyl bromide.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, which can involve the use of carbon dioxide or carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination, cyclopropylation, and carboxylation processes, often optimized for yield and purity. These processes may utilize continuous flow reactors and other advanced technologies to ensure efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and the carboxylic acid group play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The cyclopropyl group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid
- 5-Bromo-2-(methylamino)pyrimidine-4-carboxylic acid
- 5-Bromo-2-(cyclopropylamino)pyrimidine-4-carboxylic acid
Uniqueness
5-Bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid is unique due to the presence of both a cyclopropyl group and a methylamino group, which may confer distinct chemical and biological properties compared to its analogs. This combination of functional groups can result in enhanced reactivity and specificity in various applications.
Properties
Molecular Formula |
C9H10BrN3O2 |
|---|---|
Molecular Weight |
272.10 g/mol |
IUPAC Name |
5-bromo-2-[cyclopropyl(methyl)amino]pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C9H10BrN3O2/c1-13(5-2-3-5)9-11-4-6(10)7(12-9)8(14)15/h4-5H,2-3H2,1H3,(H,14,15) |
InChI Key |
FGRLRAZUGRZQCX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CC1)C2=NC=C(C(=N2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[1-(3-Fluoro-4-methoxyphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13297427.png)
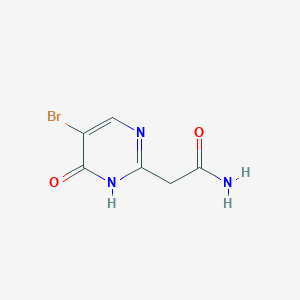
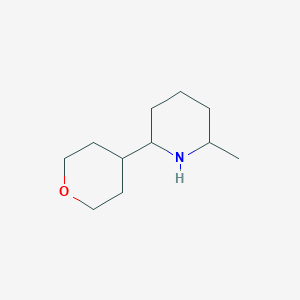
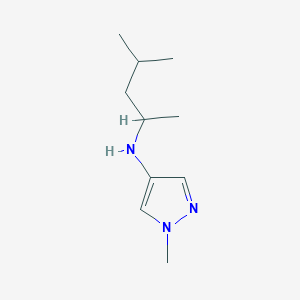
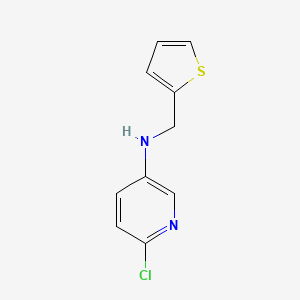
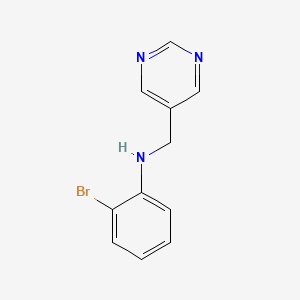

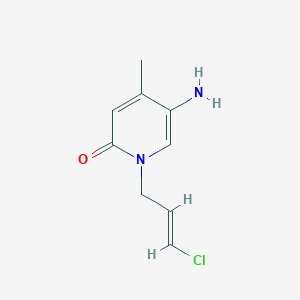


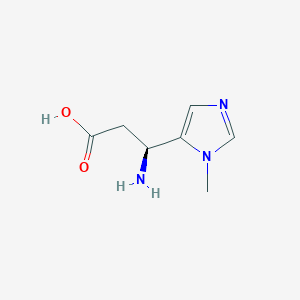
![4-[(1-Methylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13297497.png)
![1-N-[3-(dimethylamino)propyl]benzene-1,4-diamine dihydrochloride](/img/structure/B13297501.png)
